molecular formula C11H14ClFN2 B13603535 1-[(2-Chloro-5-fluorophenyl)methyl]piperazine

1-[(2-Chloro-5-fluorophenyl)methyl]piperazine

Cat. No.: B13603535
M. Wt: 228.69 g/mol
InChI Key: KROJQDMJNWUQSF-UHFFFAOYSA-N
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Description

1-[(2-Chloro-5-fluorophenyl)methyl]piperazine is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a 2-chloro-5-fluorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(2-Chloro-5-fluorophenyl)methyl]piperazine can be synthesized through several methods. One common approach involves the reaction of 2-chloro-5-fluorobenzyl chloride with piperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Chloro-5-fluorophenyl)methyl]piperazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the phenyl ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Nucleophilic Substitution: Substituted piperazine derivatives.

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

Scientific Research Applications

1-[(2-Chloro-5-fluorophenyl)methyl]piperazine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, including receptors and enzymes.

    Industrial Applications: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-[(2-Chloro-5-fluorophenyl)methyl]piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

    1-(2-Fluorophenyl)piperazine: Similar structure but lacks the chlorine atom.

    1-(2-Chlorophenyl)piperazine: Similar structure but lacks the fluorine atom.

Uniqueness: 1-[(2-Chloro-5-fluorophenyl)methyl]piperazine is unique due to the presence of both chlorine and fluorine atoms in the phenyl ring, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C11H14ClFN2

Molecular Weight

228.69 g/mol

IUPAC Name

1-[(2-chloro-5-fluorophenyl)methyl]piperazine

InChI

InChI=1S/C11H14ClFN2/c12-11-2-1-10(13)7-9(11)8-15-5-3-14-4-6-15/h1-2,7,14H,3-6,8H2

InChI Key

KROJQDMJNWUQSF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=C(C=CC(=C2)F)Cl

Origin of Product

United States

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